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Compound of Interest

Compound Name: Lycopene

Cat. No.: B016060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The escalating interest in lycopene for its potent antioxidant properties and potential

therapeutic applications necessitates a clear understanding of efficient extraction

methodologies from various tomato cultivars. The selection of both the tomato variety and the

extraction technique significantly impacts the final yield and purity of lycopene, thereby

influencing research outcomes and the economic viability of commercial production. This guide

provides an objective comparison of lycopene extraction efficiencies across different tomato

cultivars, supported by experimental data and detailed protocols for key extraction methods.

Data Presentation: Lycopene Yield Comparison
The following tables summarize quantitative data on lycopene content and extraction yields

from various tomato cultivars using different extraction methods. It is important to note that the

data is collated from multiple studies, and direct comparisons should be made with caution due

to variations in experimental conditions, such as solvent composition, temperature, and

duration of extraction.

Table 1: Lycopene Content in Different Tomato Cultivars (Fresh Weight)
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Tomato Cultivar
Lycopene Content (mg/kg
Fresh Weight)

Reference

HLT-F71 (High Lycopene) 148.7

Nemador 72.2

Kalvert (High Lycopene) 167.1 - 170.1 [1]

ISI-24424 (High Lycopene) 170.1 [1]

Daniela F1
63.0 - 155.0 (range across

studies)
[2]

Lemance F1
63.0 - 155.0 (range across

studies)
[2]

Early Fire 140.5 [2]

Unspecified Jordanian Vine 218.74 (from waste) [3]

Table 2: Comparison of Lycopene Extraction Yield by Method
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Tomato Source
Extraction
Method

Solvent/Enzym
e

Lycopene
Yield

Reference

Unspecified

Tomato

Simple Solvent

Extraction

Hexane:Acetone

(3:1)
2.78 mg/100g [4]

Unspecified

Tomato

Enzyme-Aided

Extraction

Pectinase +

Hexane:Acetone

(3:1)

6.89 mg/100g [4]

Tomato

Processing

Waste

Conventional

Solvent

Extraction

Hexane 608.94 mg/kg [5]

Tomato

Processing

Waste

Conventional

Solvent

Extraction

Ethyl Acetate 320.35 mg/kg [5]

Tomato

Processing

Waste

Conventional

Solvent

Extraction

Ethanol 284.53 mg/kg [5]

Tomato

Processing

Waste

Supercritical

CO2 Extraction
CO2 728.98 mg/kg [5]

Tomato Peels
Optimized

Solvent Mixture

n-Hexane-

Ethanol-Acetone
>90% recovery [6]

Tomato Pomace

Optimized

Solvent

Extraction

Ethyl Acetate
8.76 mg/g (Dry

Weight)
[7]

Table 3: Lycopene Content in Raw Tomato Varieties (Dry Weight Basis)
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Tomato Cultivar
Lycopene Content
(mg/100g Dry Weight)

Reference

Roma 151.1 [8]

Cherry 124.0 [8][9]

On-the-vine 86.2 [8]

Truss Lower than Roma [9]

Mandatory Visualization

Extraction Methods

Tomato Cultivars
(e.g., Roma, Cherry, Beefsteak)

Sample Preparation
(Wash, Dry, Homogenize)

Conventional Solvent
Extraction (CSE)

Enzyme-Assisted
Extraction (EAE)

Ultrasound-Assisted
Extraction (UAE)

Supercritical Fluid
Extraction (SFE)

Purification
(e.g., Filtration, Evaporation)

Quantification
(HPLC, Spectrophotometry)

Pure Lycopene
Extract

Click to download full resolution via product page

General workflow for lycopene extraction from tomatoes.

Experimental Protocols
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Detailed methodologies for the key extraction techniques are provided below. These protocols

are synthesized from various research articles and represent common practices in the field.

Conventional Solvent Extraction (CSE)
This method relies on the use of organic solvents to dissolve and extract lycopene from the

tomato matrix.

Protocol:

Sample Preparation: Select ripe, uniformly colored tomatoes of the desired cultivar. Wash

the tomatoes thoroughly with distilled water and dry them. Homogenize the tomatoes into a

fine pulp using a blender.

Solvent Addition: Weigh a specific amount of the tomato pulp (e.g., 10 g) and place it in a

conical flask. Add a solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v), at a

specific solid-to-solvent ratio (e.g., 1:10 w/v).

Extraction: Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for a

defined period (e.g., 1-3 hours) at room temperature, protected from light.

Separation: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the

filtrate containing the lycopene extract.

Purification: Evaporate the solvent from the filtrate under a vacuum at a low temperature

(e.g., 40°C) using a rotary evaporator to obtain the crude lycopene extract.

Quantification: Dissolve the crude extract in a known volume of a suitable solvent (e.g.,

hexane) and determine the lycopene concentration using a UV-Vis spectrophotometer at

503 nm or by High-Performance Liquid Chromatography (HPLC).
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Workflow for Conventional Solvent Extraction of Lycopene.

Enzyme-Assisted Extraction (EAE)
This technique utilizes enzymes to break down the plant cell walls, facilitating the release of

lycopene and enhancing extraction efficiency.

Protocol:
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Sample Preparation: Prepare homogenized tomato pulp as described for CSE.

Enzymatic Pre-treatment: Suspend the tomato pulp in a buffer solution with an optimal pH for

the chosen enzyme (e.g., acetate buffer, pH 4.5). Add a specific concentration of a cell wall-

degrading enzyme, such as pectinase or cellulase (e.g., 1-2% w/w). Incubate the mixture in

a shaking water bath at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g.,

2-4 hours) to allow for enzymatic digestion.

Solvent Extraction: After enzymatic treatment, add the organic solvent mixture (e.g.,

hexane:acetone) and proceed with the extraction, separation, and purification steps as

outlined in the CSE protocol.

Quantification: Determine the lycopene concentration using spectrophotometry or HPLC.
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Incubate with Agitation
(e.g., 45°C, 2-4 hours)
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Workflow for Enzyme-Assisted Extraction of Lycopene.

Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The

collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass

transfer, leading to higher extraction yields in shorter times.

Protocol:

Sample Preparation: Prepare homogenized tomato pulp as described for CSE.

Sonication: Place the tomato pulp and solvent mixture in a vessel and immerse the tip of an

ultrasonic probe into the mixture. Alternatively, place the vessel in an ultrasonic bath. Apply

ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W) for a

defined period (e.g., 15-30 minutes). The temperature should be controlled during sonication

to prevent lycopene degradation.

Post-Sonication: After sonication, follow the separation, purification, and quantification steps

as described in the CSE protocol.

Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction

solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it

to effuse through solids like a gas and dissolve materials like a liquid.

Protocol:

Sample Preparation: Fresh tomatoes are typically freeze-dried and then ground into a fine

powder to maximize the surface area for extraction.

Extraction: The tomato powder is packed into an extraction vessel. Supercritical CO2, heated

and pressurized to the desired conditions (e.g., 40-80°C and 200-400 bar), is then passed

through the vessel. A co-solvent, such as ethanol, may be added to the CO2 to enhance the

solubility of lycopene.
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Separation: The lycopene-rich supercritical fluid then flows into a separator where the

pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and

the lycopene to precipitate.

Collection and Quantification: The precipitated lycopene is collected, and the CO2 can be

recycled. The extracted lycopene is then quantified using standard analytical techniques.

Concluding Remarks
The choice of tomato cultivar is a primary determinant of the potential lycopene yield, with

high-lycopene varieties offering a significant advantage. However, the extraction methodology

employed is equally critical in maximizing the recovery of this valuable carotenoid. While

conventional solvent extraction is a well-established method, advanced techniques such as

enzyme-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction

offer higher efficiencies, reduced solvent consumption, and shorter processing times. For

researchers and professionals in drug development, the selection of an appropriate extraction

method will depend on factors such as the desired purity of the lycopene extract, scalability of

the process, and environmental considerations. The data and protocols presented in this guide

provide a foundation for making informed decisions in the pursuit of efficient and effective

lycopene extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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